molecular formula C27H26ClN5O4S B15039636 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide CAS No. 303105-38-6

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15039636
CAS No.: 303105-38-6
M. Wt: 552.0 g/mol
InChI Key: BNAIOOUVBRJDEJ-WKULSOCRSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring.

    Substitution Reactions: Introduction of the 4-chlorophenyl and 4-methylphenyl groups onto the triazole ring.

    Thioether Formation: Reaction of the triazole derivative with a thiol to form the sulfanyl group.

    Hydrazide Formation: Condensation of the sulfanyl-triazole derivative with hydrazine to form the acetohydrazide.

    Schiff Base Formation: Reaction of the acetohydrazide with 2,4,6-trimethoxybenzaldehyde to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions could target the imine (Schiff base) linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often studied as ligands in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial activity.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.

Medicine

    Antifungal Agents: Triazole compounds are widely used as antifungal agents.

    Anticancer Agents: Research into their potential as anticancer agents.

Industry

    Agriculture: Potential use as pesticides or herbicides.

    Pharmaceuticals: Development of new drugs.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Antifungal Activity: Inhibition of ergosterol synthesis in fungal cell membranes.

    Anticancer Activity: Induction of apoptosis in cancer cells through specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: Similar antifungal compound with a broader spectrum of activity.

Uniqueness

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide may offer unique properties such as enhanced potency, selectivity, or reduced side effects compared to similar compounds.

Properties

CAS No.

303105-38-6

Molecular Formula

C27H26ClN5O4S

Molecular Weight

552.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H26ClN5O4S/c1-17-5-11-20(12-6-17)33-26(18-7-9-19(28)10-8-18)31-32-27(33)38-16-25(34)30-29-15-22-23(36-3)13-21(35-2)14-24(22)37-4/h5-15H,16H2,1-4H3,(H,30,34)/b29-15+

InChI Key

BNAIOOUVBRJDEJ-WKULSOCRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=C(C=C3OC)OC)OC)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=C(C=C3OC)OC)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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